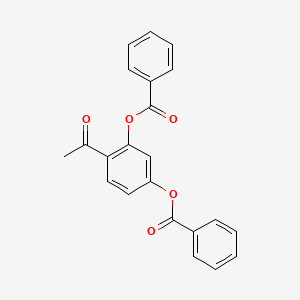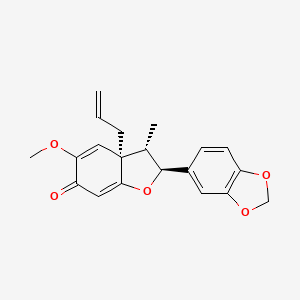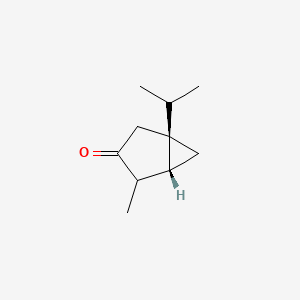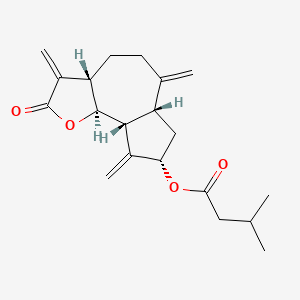
Spirosolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spirosolane is an azaspiro compound, a steroid alkaloid fundamental parent, a steroid and an alkaloid.
Applications De Recherche Scientifique
Spiro Compounds in Drug Research
Spirosolane, due to its unique three-dimensional geometry, has been a focus in drug research. Researchers have synthesized quasi[1]catenanes and quasi[1]rotaxanes using a templated backfolding strategy, exploring the compactness and aesthetic shape of these molecules (Steemers et al., 2017).
Isolation of Spirosolane Alkaloids
From Solanum campaniforme, new spirosolane alkaloids have been isolated. These include β-acetoxyl-(25S)-22βN-spirosol-4-en-3-one and β-hydroxyl-(25S)-22βN-spirosol-4-en-3-one, along with other known spirosolane alkaloids. Their structures were determined by extensive NMR spectroscopy and HRESIMS (Torres et al., 2012).
Cytotoxic Activity of Spirosolane Derivatives
Steroidal glycosides from Solanum plants, including spirosolane, have been examined for their cytotoxic activity. Spirosolane derivatives displayed varying degrees of cytotoxicity against different cell lines, suggesting potential anti-cancer applications (Ikeda et al., 2003).
Conversion into Pregnane Derivatives
Spirosolane derivatives have been used in the conversion to pregnane derivatives. For instance, esculeogenin A, a spirosolane derivative, was converted into a corresponding pregnane derivative, highlighting its potential in synthetic chemistry applications (Nakata et al., 2012).
Propriétés
Formule moléculaire |
C27H45NO |
|---|---|
Poids moléculaire |
399.7 g/mol |
Nom IUPAC |
(1R,2S,4S,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine] |
InChI |
InChI=1S/C27H45NO/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24,28H,5-16H2,1-4H3/t17?,18-,19?,20+,21-,22-,23-,24-,25-,26-,27?/m0/s1 |
Clé InChI |
KOZCINYDCJVLDW-YOGGMVBGSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCCC5)C)C)OC16CCC(CN6)C |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)NC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)NC1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(4-nitrophenyl)methylene]-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B1243960.png)
![N-[(E)-(4-fluorophenyl)methylideneamino]-2,6-dimethylquinolin-4-amine](/img/structure/B1243961.png)
![N-butyl-8-[[2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetyl]amino]-N-methyloctanamide](/img/structure/B1243962.png)

![(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1243964.png)



![(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(4-hydroxyphenyl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1243968.png)




